molecular formula C22H25N3O3S2 B2445152 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-16-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2445152
CAS No.: 941893-16-9
M. Wt: 443.58
InChI Key: DJHQFPVQNRBNJF-UHFFFAOYSA-N
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Description

“N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, more specifically, a thiazole with a benzene ring fused to it . This structure is often found in various pharmaceuticals and dyes .

Scientific Research Applications

Synthesis and Bioactivity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound related to various thiazole derivatives that have been extensively studied for their bioactive properties. Notably, thiazole nucleosides have been synthesized and shown to exhibit significant antiviral activity against various viruses, indicating potential therapeutic applications (Srivastava et al., 1977). Similarly, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing different substituents, have demonstrated in vivo antitumor activity, particularly against solid tumors (Denny et al., 1987).

Antagonistic Properties

A series of N-arylpiperazine-1-carboxamide derivatives, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have been synthesized and found to exhibit potent androgen receptor (AR) antagonist activities, indicating potential for prostate cancer treatment (Kinoyama et al., 2005).

Antimicrobial and Antineoplastic Potential

Thiazole and oxazole-containing amino acids and peptides have been synthesized and shown to possess moderate antibacterial activity against various bacteria and fungi, highlighting their potential in antimicrobial treatments (Stanchev et al., 1999). Moreover, a new series of functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing promising cytotoxicity in ovarian and oral cancers, suggesting their use in designing new anticancer agents (Kumar et al., 2009).

Synthesis and Biological Activities

Further research has been conducted on 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, revealing significant antiproliferative potency on human leukemia cells, indicating their potential as anti-tumor drugs (Liu et al., 2011).

Future Directions

Benzothiazole derivatives are a class of compounds with diverse biological activities, making them interesting targets for drug discovery . Future research could focus on synthesizing this compound and studying its biological activity.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQFPVQNRBNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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